molecular formula C17H20N4O3S2 B2622914 N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide CAS No. 946202-27-3

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide

Cat. No.: B2622914
CAS No.: 946202-27-3
M. Wt: 392.49
InChI Key: ABKWCDKFICXLBB-UHFFFAOYSA-N
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Description

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core, a thiophene-2-sulfonyl group, and a piperidine-3-carboxamide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multi-step reactions. One common synthetic route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopenta[d]pyrimidine core, which is then further functionalized with thiophene-2-sulfonyl and piperidine-3-carboxamide groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene-2-sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene-2-sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene-2-sulfonyl group enhances its potential as a bioactive compound, while the piperidine-3-carboxamide moiety provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-17(20-16-13-5-1-6-14(13)18-11-19-16)12-4-2-8-21(10-12)26(23,24)15-7-3-9-25-15/h3,7,9,11-12H,1-2,4-6,8,10H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKWCDKFICXLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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